molecular formula C15H18N2O5 B2703509 N-(3,4-dimethoxyphenethyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428358-30-8

N-(3,4-dimethoxyphenethyl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2703509
CAS RN: 1428358-30-8
M. Wt: 306.318
InChI Key: LCHZBGUGZOMTPE-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenethyl)-3-methoxyisoxazole-5-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains methoxy groups (-OCH3) and a carboxamide group (-CONH2), which are common in a wide range of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, methoxy groups, and carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isoxazole ring might undergo reactions at the carbon-carbon double bond or at the heteroatoms (nitrogen and oxygen) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide might increase its solubility in polar solvents .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential application in the treatment of Alzheimer’s disease . The compound can bind with alpha7nAChR, which is the same binding site as bungarotoxin . It has shown good anti-inflammatory activity and has a neuroprotective effect . Moreover, it can directly act on amyloid protein, reducing the toxic effect on nerve cells acted by beta-amyloid . An experiment treating mice with scopolamine indicated that the compound can effectively improve the learning ability and memory ability of experimental animals .

Neuroprotective Agent

The compound has shown potential as a neuroprotective agent . It can improve the toxicity of the nerve cells of the primary SD rat . This suggests that it could potentially be used to protect neurons from damage or degeneration.

Anti-inflammatory Agent

The compound has demonstrated good anti-inflammatory activity . This suggests that it could potentially be used in the treatment of conditions characterized by inflammation.

Research Tool in Neuroscience

Given its ability to bind with alpha7nAChR , this compound could potentially be used as a research tool in neuroscience, helping scientists to better understand the role of this receptor in the brain.

Potential Use in Other Neurodegenerative Diseases

Given its neuroprotective and anti-inflammatory properties, as well as its ability to improve learning and memory abilities in animal models , this compound could potentially be investigated for use in other neurodegenerative diseases, such as Parkinson’s disease or Huntington’s disease.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-19-11-5-4-10(8-12(11)20-2)6-7-16-15(18)13-9-14(21-3)17-22-13/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZBGUGZOMTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NO2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-3-methoxyisoxazole-5-carboxamide

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